![molecular formula C10H7N3O5 B2779752 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide CAS No. 3805-47-8](/img/structure/B2779752.png)
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide
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Overview
Description
“N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide” is a compound with the CAS Number: 3805-47-8 . It has a molecular weight of 249.18 . The compound is also known as N’-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide .
Synthesis Analysis
The synthesis of similar compounds involves various techniques such as single crystal X-ray diffraction, NMR, FT-IR, UV–Vis spectroscopic techniques . The synthesis of furan-based amide derivatives has been investigated and found to have anti-microbial, antihypertensive, and anti-diabetes mellitus properties .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . Computational chemistry has been used to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies of nitrofurans and their derivative products .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using computational chemistry to understand their global reactivity and charge transfer property . The molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .Scientific Research Applications
Antitubercular Potential
Given the global burden of tuberculosis, novel antitubercular agents are urgently needed. Consider the following aspects:
Anti-Inflammatory and Analgesic Properties
Furan derivatives often exhibit anti-inflammatory and analgesic effects. Explore the potential of this compound in managing pain and inflammation:
Antioxidant Activity
Furans are known for their antioxidant properties. Explore whether N’-[(1E)-(5-NITROFURAN-2-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE can scavenge free radicals and protect against oxidative stress:
Other Therapeutic Applications
Consider exploring additional areas:
Mechanism of Action
Target of Action
The primary targets of N’-[(1E)-(5-NITROFURAN-2-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE, also known as N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide, are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Biochemical Pathways
The affected pathways include the aerobic and anaerobic degradation of glucose and pyruvate . The compound’s interaction with its targets leads to the inhibition of these pathways, disrupting the energy production in the bacterial cells .
Pharmacokinetics
Like other nitrofuran compounds, it is expected to have good bioavailability due to its lipophilic nature, which allows it to easily cross cell membranes .
Result of Action
The result of the compound’s action is the disruption of energy production in bacterial cells, leading to their death . This makes it an effective antibacterial agent.
Future Directions
Future directions could involve the development of new strategies for a faster and more cost-effective process focusing on analyzing so-called older antibiotics . Nitrofurans are documented as the family of antibiotics least prone to bacterial resistance . Therefore, they are molecules from which we can learn by analyzing their structure along with their action mechanism .
properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5/c14-10(8-2-1-5-17-8)12-11-6-7-3-4-9(18-7)13(15)16/h1-6H,(H,12,14)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGETJHRMEBKE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide |
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